molecular formula C11H12N2O4 B567532 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253792-09-4

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Cat. No. B567532
CAS RN: 1253792-09-4
M. Wt: 236.227
InChI Key: GDUDQVWTHGYSIH-UHFFFAOYSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are divided into 1,2-, 1,3-, and 1,4-oxazines depending on the relative arrangement of oxygen and nitrogen atoms in the ring .


Synthesis Analysis

Methods for the synthesis of 1,3-oxazines are found in the literature employing nitriles, amides, carboxylic acids, aldehydes, 3-aminopropanol, N-thioacyl-1,3-amino alcohols, 2,3-allenamides as the starting materials .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Organocatalyzed [4 + 2] annulation of CO2/COS with allenamides is reported to synthesize 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Oxazines, including 1,2-oxazines and their derivatives, are synthesized through the dehydration of dihydro-oxazines, which themselves are obtained from the cyclization of certain keto-nitroso compounds. These compounds, such as 1,2-oxazines, play a crucial role as intermediates in various chemical reactions and have been studied for their potential as chiral synthons. The method of preparation and the chemical reactivity of oxazines illustrate their importance in organic synthesis, providing pathways to synthesize complex molecules with significant biological activities (Sainsbury, 1991).

Biological Applications

Oxazine derivatives demonstrate a range of biological activities, including antibacterial, antituberculous, and anthelmintic properties. These activities can be modulated by structural changes, highlighting the potential of oxazine compounds in therapeutic applications. The study on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones reveals their diverse biological effects, underscoring the possibility of these compounds being developed into drugs or agrochemical agents (Waisser & Kubicová, 1993).

Potential in Drug Discovery

The exploration of oxazine compounds extends to their role in drug discovery, where they serve as key scaffolds in the synthesis of biologically active molecules. Their structural versatility enables the creation of compounds with targeted actions against various diseases. Research on hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the ongoing interest in utilizing oxazine derivatives for medicinal chemistry, pointing towards their broad applicability in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDQVWTHGYSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

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